(S)-2-cyclopentyl-2-(methylamino)acetic acid

Peptide drug discovery Protease resistance N-methyl scan

(S)-2-Cyclopentyl-2-(methylamino)acetic acid (CAS 204460-99-1), also referred to as N-methyl-L-cyclopentylglycine or Me-Gly(cPent)-OH, is a non-proteinogenic chiral Nα-methyl amino acid. It features an (S)-configured α-carbon bearing a cyclopentyl side chain and a secondary methylamino group, with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 204460-99-1
Cat. No. B3180578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-cyclopentyl-2-(methylamino)acetic acid
CAS204460-99-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCNC(C1CCCC1)C(=O)O
InChIInChI=1S/C8H15NO2/c1-9-7(8(10)11)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyWPRPSYRCLINFTF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Cyclopentyl-2-(methylamino)acetic acid (CAS 204460-99-1) – A Chiral N-Methyl Amino Acid Building Block for Peptide and Peptidomimetic Procurement


(S)-2-Cyclopentyl-2-(methylamino)acetic acid (CAS 204460-99-1), also referred to as N-methyl-L-cyclopentylglycine or Me-Gly(cPent)-OH, is a non-proteinogenic chiral Nα-methyl amino acid [1]. It features an (S)-configured α-carbon bearing a cyclopentyl side chain and a secondary methylamino group, with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol . The compound is supplied as a research-grade intermediate (typically ≥95% purity) and is primarily employed as a building block in solid-phase peptide synthesis (SPPS) and peptidomimetic design, where backbone N-methylation is required to modulate conformation, proteolytic stability, and membrane permeability [2].

Why (S)-2-Cyclopentyl-2-(methylamino)acetic acid Cannot Be Replaced by Common N-Methyl Amino Acid Alternatives


Generic substitution among N-methyl amino acid building blocks is not scientifically defensible because the cyclopentyl side chain imparts a unique combination of steric volume, conformational constraint, and lipophilicity that directly affects peptide backbone geometry, target binding, and pharmacokinetic profile. Replacing (S)-2-cyclopentyl-2-(methylamino)acetic acid with a smaller N-methyl amino acid (e.g., N-methyl-L-alanine, MW 103.12) or an acyclic analog (e.g., N-methyl-L-valine) alters the local torsional space and side-chain packing, while the non-methylated analog L-cyclopentylglycine (MW 143.18) lacks the tertiary amide character, protease resistance, and altered hydrogen-bonding capacity conferred by N-methylation [1]. The isomer N-cyclopentyl-N-methylglycine (CAS 959240-36-9) shifts the N-methyl group from the α-amino position to the glycine nitrogen, resulting in an achiral N,N-disubstituted glycine with fundamentally different conformational and biological properties [2]. These structural differences translate into quantifiable changes in lipophilicity, metabolic stability, and synthetic coupling efficiency, as detailed in Section 3.

Head-to-Head and Class-Level Quantitative Evidence for (S)-2-Cyclopentyl-2-(methylamino)acetic acid Differentiation


N-Methylation Confers ≥5-Fold Enhancement in Proteolytic Stability Versus Non-Methylated Peptide Analogs

Backbone N-methylation, achievable by incorporating N-methyl amino acids such as (S)-2-cyclopentyl-2-(methylamino)acetic acid into a peptide sequence, dramatically slows proteolytic degradation. In a direct comparison using a somatostatin cyclopeptidic analogue, multiple N-methylations increased the half-life (t₁/₂) from 15.5 ± 2 min (non-methylated) to 74 ± 6 min (N-methylated), a ~5-fold improvement [1]. While this specific study did not employ the target compound itself, the class-level inference is that any Nα-methyl amino acid incorporated into a peptide backbone yields a tertiary amide bond resistant to serine and cysteine protease cleavage, a benefit absent in non-methylated L-cyclopentylglycine (CAS 2521-84-8) [2].

Peptide drug discovery Protease resistance N-methyl scan

N-Methyl Amino Acid Incorporation Enables Oral Bioavailability in Cyclic Peptides: Up to 28% in Rat

Cyclic peptides containing backbone N-methylated amino acids exhibit drug-like membrane permeability and oral bioavailability. In a landmark study, a cyclic hexapeptide (MW = 755 Da) bearing three N-methyl groups demonstrated 28% oral bioavailability in rat, whereas non-methylated cyclic peptides of similar size typically exhibit negligible (<1%) oral absorption [1]. Although this study used other N-methyl amino acids (N-Me-Ala, N-Me-Phe), the underlying physicochemical principle—that N-methylation reduces the desolvation penalty by capping hydrogen-bond donors—applies equally to peptides incorporating (S)-2-cyclopentyl-2-(methylamino)acetic acid. The cyclopentyl side chain adds further lipophilic character (XLogP3-AA = -1) relative to smaller N-methyl amino acids, potentially enhancing passive membrane partitioning [2].

Oral peptide bioavailability Cyclic peptide Membrane permeability

Chirality and Enantiomeric Purity: (S)-Configuration Ensures Stereochemically Defined Peptide Foldamers

(S)-2-cyclopentyl-2-(methylamino)acetic acid is supplied as a single (S)-enantiomer (CAS 204460-99-1) with a defined optical rotation, enabling predictable stereochemical outcomes in peptide synthesis [1]. In contrast, the structural isomer N-cyclopentyl-N-methylglycine (CAS 959240-36-9) is achiral at the α-carbon [2], and L-cyclopentylglycine (CAS 2521-84-8) lacks the N-methyl group that contributes to conformational control . The (S)-configuration at Cα, combined with the N-methyl substituent, restricts the accessible φ/ψ torsional space of the resulting peptide backbone, favoring cis-amide bond geometry and promoting turn conformations—properties that cannot be replicated by racemic mixtures or achiral N,N-disubstituted glycine derivatives [3].

Chiral pool synthesis Stereochemical control Peptide conformation

Molecular Weight and Lipophilicity Differentiation from Non-Methylated L-Cyclopentylglycine

(S)-2-cyclopentyl-2-(methylamino)acetic acid (MW 157.21, XLogP3-AA = -1) differs measurably from its non-methylated counterpart L-cyclopentylglycine (MW 143.18) [1][2]. The N-methyl group adds 14.03 Da and alters the hydrogen-bond donor count from 2 (in L-cyclopentylglycine: one NH₂, one COOH) to effectively 1 (one NH, one COOH) after incorporation into a peptide, since the N-Me group cannot serve as a hydrogen-bond donor in the resulting tertiary amide [3]. This change in H-bond capacity directly impacts aqueous solubility, passive membrane permeability, and the peptide's propensity to form intermolecular β-sheet aggregates—a common limitation of non-methylated linear peptides [3].

Physicochemical properties Lipophilicity Building block selection

Cyclopentyl vs Cyclohexyl Side Chain: Optimized Steric Bulk for Peptide Turn Stabilization

The cyclopentyl group (C₅) provides a steric volume intermediate between smaller alkyl chains (e.g., isopropyl of valine) and larger cyclic systems (e.g., cyclohexyl of L-cyclohexylglycine, MW 171.24) [1]. In N-methyl amino acid building blocks, the side-chain size directly influences the cis/trans amide bond equilibrium and the ability to stabilize β-turn conformations. N-Methyl amino acids with bulky β-branched or cyclic side chains exhibit higher cis-amide populations (up to 30–40% cis for N-Me amino acids with bulky side chains vs <1% for non-methylated) [2]. The cyclopentyl group is sufficiently bulky to promote turn conformations without causing the excessive steric hindrance during solid-phase coupling that larger cyclohexyl or aromatic side chains can introduce (coupling efficiency typically drops below 90% for extremely hindered N-methyl amino acids) [3].

Steric parameter Turn induction Peptide conformation

Procurement-Relevant Application Scenarios for (S)-2-Cyclopentyl-2-(methylamino)acetic acid in Peptide and Peptidomimetic Research


Protease-Resistant Cyclic Peptide Lead Optimization

In cyclic peptide drug discovery programs targeting intracellular or orally bioavailable scaffolds, (S)-2-cyclopentyl-2-(methylamino)acetic acid is employed as an Fmoc-protected building block for solid-phase synthesis. Its incorporation introduces a single N-methyl amide bond at a defined position within the macrocycle, improving proteolytic half-life (class-level evidence: ~5-fold increase over non-methylated analogs) and contributing to membrane permeability [1]. The cyclopentyl side chain provides intermediate lipophilicity (XLogP3-AA = -1) that aids passive transcellular transport without excessive hydrophobicity that would compromise aqueous solubility [2]. This scenario is directly relevant when the non-methylated L-cyclopentylglycine analog fails to achieve adequate metabolic stability in plasma or intestinal homogenate assays.

Conformationally Constrained Peptide Foldamer Design

Researchers designing β-turn or β-hairpin peptidomimetics can employ (S)-2-cyclopentyl-2-(methylamino)acetic acid at the i+1 or i+2 position of a turn sequence. The combination of (S) stereochemistry and N-methylation favors cis-amide geometry and restricts backbone torsional freedom, stabilizing reverse-turn conformations [1]. The cyclopentyl side chain provides optimal steric bulk—sufficient to nucleate turn formation without introducing the coupling inefficiencies observed with larger cyclohexyl analogs [2]. This application is supported by the broader N-methyl amino acid literature where N-Me amino acids at turn positions significantly enhance conformational homogeneity, as verified by NMR and CD spectroscopy.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

Although the isomer N-cyclopentyl-N-methylglycine has been directly validated as a fragment scaffold in irreversible tethering-based FBDD campaigns targeting catalytic cysteine residues, (S)-2-cyclopentyl-2-(methylamino)acetic acid offers the additional advantage of stereochemical diversity and a secondary amine handle for on-DNA derivatization in DEL synthesis [1]. The free N-methylamino group can be selectively functionalized (acylation, sulfonylation, reductive amination) while the carboxylic acid serves as the DNA-attachment point, enabling the construction of stereochemically defined, three-dimensional fragment libraries that sample a distinct region of chemical space compared to planar, achiral N,N-disubstituted glycine derivatives [2].

N-Methyl Scanning Mutagenesis for Structure-Activity Relationship (SAR) Studies

In systematic N-methyl scanning of bioactive peptide sequences, (S)-2-cyclopentyl-2-(methylamino)acetic acid serves as a specific replacement for a native hydrophobic residue (e.g., Leu, Ile, Val) at protease-susceptible positions. The cyclopentyl side chain mimics the steric profile of a β-branched hydrophobic amino acid while the N-methyl group simultaneously probes the importance of the backbone NH as a hydrogen-bond donor and protects against proteolytic cleavage [1]. Compared to N-methyl-L-alanine (minimal side chain) or N-methyl-L-phenylalanine (large aromatic), the cyclopentyl analog offers a middle-ground steric probe that preserves hydrophobic packing while introducing the conformational and stability benefits of N-methylation, making it a valuable tool in SAR-by-N-methyl-scan campaigns [2].

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